molecular formula C18H15FN2O3S2 B2494412 N1-(3-fluorophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide CAS No. 2034478-16-3

N1-(3-fluorophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2494412
CAS RN: 2034478-16-3
M. Wt: 390.45
InChI Key: ILTVBYHDSVHWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluorophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic drug that has been extensively studied for its potential use in treating multiple sclerosis (MS). FTY720 was first synthesized in 1992 by researchers at the University of Basel, Switzerland. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Fluorescent Probes in Chemical Biology

Fluorescent probes are powerful tools with vast potential for application in chemical biology. The specific characteristics of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . In this context, our compound can serve as a fluorescent probe due to its unique structure. Researchers can use it to visualize cellular processes, monitor protein interactions, and study intracellular dynamics. By attaching a fluorophore to this compound, scientists can track its localization and behavior within living cells.

Bioimaging and Cellular Tracking

The compound’s fluorescence properties make it suitable for bioimaging applications. Researchers can label specific cellular components (such as organelles, proteins, or nucleic acids) with this compound to visualize their distribution and dynamics. Whether in confocal microscopy, live-cell imaging, or super-resolution techniques, this compound can provide valuable insights into cellular processes .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c19-12-4-1-5-13(10-12)21-17(23)16(22)20-11-18(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTVBYHDSVHWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide

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